2,4-Dichloro-6-methylpyrimidine-5-carbonitrile

Descripción general

Descripción

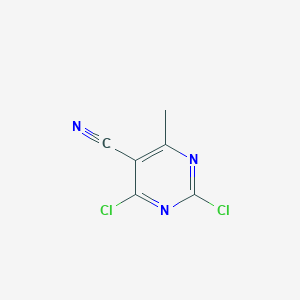

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H3Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloro-6-methylpyrimidine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.

Catalysts: Palladium or copper catalysts are often employed in coupling reactions.

Solvents: Common solvents include dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM).

Major Products Formed

Substitution Products: Depending on the nucleophile used, the major products can include substituted pyrimidines with various functional groups.

Coupling Products: The major products of coupling reactions are typically biaryl or diaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have been studied for their potential as inhibitors of key kinases involved in diseases like cancer and malaria.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2,4-dichloro-6-methylpyrimidine can inhibit the epidermal growth factor receptor (EGFR) kinase, which is vital in the treatment of non-small cell lung cancer (NSCLC). For instance, a study synthesized 19 derivatives, with one compound showing an impressive 81.9% inhibition against EGFR, indicating its potential as a therapeutic agent against drug resistance in cancer treatment .

Antimalarial Properties

Another notable application is in antimalarial drug development. Compounds derived from this pyrimidine scaffold have been evaluated for their activity against Plasmodium falciparum kinases, specifically PfGSK3 and PfPK6. These kinases are considered novel targets for combating resistance to traditional antimalarial therapies . The structure-activity relationship (SAR) studies revealed that modifications to the pyrimidine ring significantly influence potency and selectivity against these kinases.

Synthesis and Methodology

The synthesis of this compound has been characterized by various methods that enhance yield and purity. A notable method involves using 2,4-dibromopyrimidine-5-carbonitrile as a starting material under specific conditions (e.g., n-butanol solvent at elevated temperatures) to achieve high-purity products efficiently .

Case Study: Synthesis of EGFR Inhibitors

In a recent investigation, researchers designed a series of 2,4-dichloro-6-methylpyrimidine derivatives aimed at overcoming resistance to EGFR inhibitors in NSCLC patients. The most promising compound displayed selective inhibition and was further tested for its pharmacokinetic properties and efficacy in vivo . This study underscores the compound's versatility and importance in drug design.

Case Study: Malaria Kinase Inhibition

A detailed SAR study was conducted on various analogs of 2,4-dichloro-6-methylpyrimidine derivatives to evaluate their inhibitory effects on PfGSK3 and PfPK6 kinases. The findings indicated that specific structural modifications could enhance potency significantly, demonstrating the compound's potential as a lead structure for new antimalarial agents .

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-6-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary widely depending on the specific derivative or application.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichloro-6-methylpyrimidine: Lacks the carbonitrile group but shares similar reactivity and applications.

2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can affect its reactivity and applications.

4,6-Dichloropyrimidine: Similar structure but lacks the methyl and carbonitrile groups.

Uniqueness

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile is unique due to the presence of both chlorine and carbonitrile groups, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications.

Actividad Biológica

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile (CAS Number: 56035-64-4) is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, pharmacological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H3Cl2N3, with a molecular weight of 188.01 g/mol. The compound features:

- Two chlorine atoms at the 2 and 4 positions

- A methyl group at the 6 position

- A carbonitrile group at the 5 position

This unique substitution pattern influences its reactivity and biological interactions, particularly its ability to inhibit certain enzymes crucial for microbial and cancer cell survival .

Target Enzymes and Pathways

Research indicates that this compound may act as an inhibitor of the epidermal growth factor receptor (EGFR), which is pivotal in regulating cell growth and proliferation. The compound likely competes with ATP for binding to the tyrosine kinase domain of EGFR, thus inhibiting phosphorylation processes essential for tumor growth .

Biochemical Pathways Affected

Upon inhibition of EGFR, several downstream pathways are influenced:

- PI3K/Akt Pathway : Involved in cell survival and growth.

- Ras/Raf/MAPK Pathway : Critical for cell proliferation.

These interactions can lead to significant cellular effects, including cell cycle arrest and apoptosis in various cancer cell lines such as colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells .

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. For instance:

- Inhibition of Dihydrofolate Reductase : Similar compounds have shown efficacy in inhibiting this enzyme, vital for DNA synthesis in bacteria.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Notably:

- IC50 Values : In studies involving various cancer cell lines, it exhibited potent inhibitory effects with IC50 values indicating strong growth inhibition compared to standard treatments like 5-Fluorouracil .

Case Studies

- EGFR Inhibition in Cancer Models : A study synthesized several derivatives of 2,4-Dichloro-6-methylpyrimidine to evaluate their efficacy against non-small cell lung cancer (NSCLC). The most promising derivative displayed over 80% inhibition against EGFR .

- Antimicrobial Efficacy : Research involving the agar diffusion method demonstrated that certain metal complexes of pyrimidine derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest favorable profiles for compounds derived from this compound:

- Oral Bioavailability : Some derivatives have shown sufficient oral bioavailability (approximately 31.8%) after administration.

- Toxicity Studies : No acute toxicity was observed in animal models at high doses (up to 2000 mg/kg) during preliminary assessments .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,4-dichloro-6-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c1-3-4(2-9)5(7)11-6(8)10-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBPLKJZELWYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325906 | |

| Record name | 2,4-dichloro-6-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56035-64-4 | |

| Record name | 56035-64-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-6-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methylpyrimidine-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.